Pyrrolo[1,2-b]pyridazin-4-ylamine
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Overview
Description
Pyrrolo[1,2-b]pyridazin-4-ylamine is a chemical compound with the CAS Number: 1313738-71-4 and a molecular weight of 133.15 . It has a linear formula of C7H7N3 . It is a black solid .
Synthesis Analysis
New pyrrolo [1,2- b ]pyridazines were synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3 (2 H )pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .Molecular Structure Analysis
The structure of the compounds was confirmed by elemental analyses and IR, 1 H-NMR, 13 C-NMR, and X-ray diffraction data . The regioselectivity of cycloaddition was evidenced by NMR spectroscopy and confirmed by X-ray analysis .Chemical Reactions Analysis
The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis
Pyrrolo[1,2-b]pyridazin-4-ylamine is a black solid . It should be stored at 0-8 C .Scientific Research Applications
Synthesis and Characterization
Pyrrolo[1,2-b]pyridazin-4-ylamine can be synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Cytotoxic Evaluation
Newly synthesized compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine have been evaluated for their cytotoxicity on plant cells (Triticum aestivum L.) and crustacean animal cells (Artemia franciscana Kellogg and Daphnia magna Straus) . The results indicated that the tested compounds exhibited low toxicity on the plant cell (IC50 values higher than 200 µM), while on Artemia nauplii no lethality was observed .
Anti-Cancer Properties
Among the newly synthesized compounds under study, halogen-free acid 2a and its pyrrolo[1,2-b]pyridazines 5a, and acid 2c containing a chlorine atom, and corresponding pyrrolo[1,2-b]pyridazines 5c and 5f demonstrated the strongest cytotoxic effects against LoVo tumor colon cells .
COX-2 Inhibition
Pyrrolo[1,2-b]pyridazin-4-ylamine derivatives have been reported to strongly inhibit cyclooxygenase, have better affinity to COX-2 isoenzyme and exert promising anti-oxidant activity . This makes them potential candidates for the development of new, safe, and efficient anti-inflammatory agents .
Anti-Oxidant Activity
All derivatives of Pyrrolo[1,2-b]pyridazin-4-ylamine reduce the increased level of reactive oxygen and nitrogen species and prevent DNA strand breaks caused by oxidative stress .
Interaction with Bovine Serum Albumin (BSA)
Spectroscopic and molecular docking studies demonstrated that new compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine interact with bovine serum albumin (BSA) moderately, forming complexes in a one-to-one ratio, and binding site II (subdomain IIIA) is favorable .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolo[1,2-b]pyridazin-4-ylamine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . The specific interactions between Pyrrolo[1,2-b]pyridazin-4-ylamine and its targets are yet to be elucidated.
Pharmacokinetics
Its molecular weight is 133.15 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Some pyrrolopyrazine derivatives have demonstrated cytotoxic effects against tumor cells
Action Environment
It is known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.
properties
IUPAC Name |
pyrrolo[1,2-b]pyridazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNUSWOUZKGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303407 |
Source
|
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-b]pyridazin-4-ylamine | |
CAS RN |
1313738-71-4 |
Source
|
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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